Ethyl 2-(4-amino-2-nitrophenyl)acetate
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Overview
Description
Ethyl 2-(4-amino-2-nitrophenyl)acetate is an organic compound that belongs to the class of nitroaniline derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-amino-2-nitrophenyl)acetate typically involves the nitration of ethyl 2-phenylacetate followed by reduction and subsequent amination. One common method includes:
Nitration: Ethyl 2-phenylacetate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position relative to the ethyl ester group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-amino-2-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, depending on the substituents present.
Common Reagents and Conditions
Reducing Agents: Iron powder, hydrogen gas with palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, nitric acid.
Substitution Reagents: Halogens (chlorine, bromine), sulfuric acid, nitric acid.
Major Products Formed
Reduction: Formation of Ethyl 2-(4-amino-2-aminophenyl)acetate.
Oxidation: Formation of Ethyl 2-(4-nitroso-2-nitrophenyl)acetate or Ethyl 2-(4-nitro-2-nitrophenyl)acetate.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 2-(4-amino-2-nitrophenyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-amino-2-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and amino groups play crucial roles in its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Ethyl 2-(4-amino-2-nitrophenyl)acetate can be compared with other nitroaniline derivatives, such as:
Ethyl 2-(4-nitrophenyl)acetate: Lacks the amino group, leading to different reactivity and applications.
Ethyl 2-(4-amino-3-nitrophenyl)acetate:
Ethyl 2-(4-amino-2-chlorophenyl)acetate: The presence of a chlorine atom instead of a nitro group results in different chemical behavior and applications.
This compound is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
108274-41-5 |
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Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
ethyl 2-(4-amino-2-nitrophenyl)acetate |
InChI |
InChI=1S/C10H12N2O4/c1-2-16-10(13)5-7-3-4-8(11)6-9(7)12(14)15/h3-4,6H,2,5,11H2,1H3 |
InChI Key |
IECIICKYUQNXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
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